molecular formula C20H15N3O6 B034528 4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione CAS No. 104195-61-1

4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione

Cat. No. B034528
M. Wt: 393.3 g/mol
InChI Key: XLHNAFUKOSPOAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heteroannulated pyranoquinolinediones involves efficient and convenient methods. For example, Ibrahim and Hassanin (2013) described the synthesis of novel heteroannulated pyrano[3,2-c]quinoline derivatives from chlorination and condensation reactions of similar compounds (Ibrahim & Hassanin, 2013).

Molecular Structure Analysis

Xiang (2004) synthesized and crystallized a compound with a structure similar to the title compound, analyzing its crystal structure to understand its conformation and bond lengths (Xiang, 2004).

Chemical Reactions and Properties

Various nucleophilic substitution and ring transformation reactions are characteristic of compounds similar to 4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione. Abdel-Kader and Talaat (2023) described such reactions leading to a variety of novel diazepinyl, oxazepinyl, and thiadiazepinylquinolinone derivatives (Abdel-Kader & Talaat, 2023).

Physical Properties Analysis

The physical properties of related compounds can be influenced by various substituents. For instance, Hassan et al. (2014) studied the absorption spectra of similar pyrone derivatives in different solvents, revealing how changes in molecular structure can affect physical properties (Hassan et al., 2014).

Chemical Properties Analysis

The chemical properties of such compounds often involve their reactivity under different conditions. For example, the synthesis of related quinolinedione derivatives, as reported by Suh et al. (2001), showcases the diversity in chemical properties based on the functional groups attached to the core structure (Suh et al., 2001).

Scientific Research Applications

  • Synthesis of Camptothecin Analogs

    • Application : This compound is a versatile intermediate for the synthesis of camptothecin analogs .
    • Method : The synthesis involves converting commercially available citrazinic acid into 2-chloro-6-methoxypyridine in four steps .
    • Results : The synthesis provides a practical and asymmetric method to produce this compound, which can then be used to create camptothecin analogs .
  • Preparation of Pyrroloquinolines and Indolizinoquinolines

    • Application : This compound is used in the preparation of certain pyrroloquinolines and indolizinoquinolines, specifically camptothecin and its analogs, and certain 8-methyl-7-(oxopropyl)-indolizinoquinolinones, specifically mappicine ketones and mappicines .
    • Method : The process involves the intramolecular [4+2] cycloaddition of the N-arylimidate portion of a compound of a specific formula .
    • Results : The process results in the preparation of certain pyrroloquinolines and indolizinoquinolines .
  • Preparation of Certain Pyrroloquinolines and Indolizinoquinolines

    • Application : This compound is used in the preparation of certain pyrroloquinolines and indolizinoquinolines, specifically camptothecin and its analogs, and certain 8-methyl-7-(oxopropyl)-indolizinoquinolinones, specifically mappicine ketones and mappicines .
    • Method : The process involves the intramolecular [4+2] cycloaddition of the N-arylimidate portion of a compound of a specific formula .
    • Results : The process results in the preparation of certain pyrroloquinolines and indolizinoquinolines .
  • Synthesis of (S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione

    • Application : This compound is a versatile intermediate for the synthesis of camptothecin analogs .
    • Method : The synthesis involves converting commercially available citrazinic acid into 2-chloro-6-methoxypyridine in four steps .
    • Results : The synthesis provides a practical and asymmetric method to produce this compound, which can then be used to create camptothecin analogs .
  • Preparation of Certain Pyrroloquinolines and Indolizinoquinolines

    • Application : This compound is used in the preparation of certain pyrroloquinolines and indolizinoquinolines, specifically camptothecin and its analogs, and certain 8-methyl-7-(oxopropyl)-indolizinoquinolinones, specifically mappicine ketones and mappicines .
    • Method : The process involves the intramolecular [4+2] cycloaddition of the N-arylimidate portion of a compound of a specific formula .
    • Results : The process results in the preparation of certain pyrroloquinolines and indolizinoquinolines .
  • Synthesis of (S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione

    • Application : This compound is a versatile intermediate for the synthesis of camptothecin analogs .
    • Method : The synthesis involves converting commercially available citrazinic acid into 2-chloro-6-methoxypyridine in four steps .
    • Results : The synthesis provides a practical and asymmetric method to produce this compound, which can then be used to create camptothecin analogs .

properties

IUPAC Name

19-ethyl-19-hydroxy-7-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O6/c1-2-20(26)14-7-16-17-11(8-22(16)18(24)13(14)9-29-19(20)25)5-10-6-12(23(27)28)3-4-15(10)21-17/h3-7,26H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHNAFUKOSPOAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10908841
Record name 4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione

CAS RN

104195-61-1
Record name 9-Nitrocamptothecin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104195611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Reactant of Route 2
4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Reactant of Route 3
4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Reactant of Route 4
4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Reactant of Route 5
4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Reactant of Route 6
4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione

Citations

For This Compound
3
Citations
MJA De Jonge, JP Droz, L Paz-Ares… - Investigational new …, 2004 - Springer
Objective: To investigate the antitumor activity and the safety of RFS2000, an oral topoisomerase I inhibitor, in patients with advanced or metastatic urothelial tract tumors refractory to …
Number of citations: 10 link.springer.com
SC Saha, S Kunadharaju, B Sivakumar… - … Journal of Chemical …, 2010 - Wiley Online Library
Kinetic and thermodynamic analysis of the 9‐nitrocamptothecin (9NC) hydrolysis reaction in the presence and absence of human serum albumin (HSA) in phosphate‐buffered saline (…
Number of citations: 4 onlinelibrary.wiley.com
SC Saha, D Patel, S Rahman, M Savva - Journal of pharmaceutical …, 2013 - Elsevier
Solid-state properties and physicochemical characteristics of 9-nitrocamptothecin (9NC) were investigated with a view of molecular and bulk level understanding of its poor aqueous …
Number of citations: 16 www.sciencedirect.com

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